Methyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate
Description
Methyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is an organophosphorus compound featuring a conjugated enoate ester system with a diethoxyphosphoryl substituent. Its structure combines a methyl ester group at the α,β-unsaturated carbonyl position and a phosphonate group at the γ-carbon (Figure 1).
Properties
CAS No. |
4834-02-0 |
|---|---|
Molecular Formula |
C10H19O5P |
Molecular Weight |
250.23 g/mol |
IUPAC Name |
methyl 4-diethoxyphosphoryl-3-methylbut-2-enoate |
InChI |
InChI=1S/C10H19O5P/c1-5-14-16(12,15-6-2)8-9(3)7-10(11)13-4/h7H,5-6,8H2,1-4H3 |
InChI Key |
UBBRMCHLUWPZKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(=CC(=O)OC)C)OCC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The Michaelis-Arbuzov reaction proceeds via a two-step nucleophilic substitution:
-
Phosphite attack : Diethyl phosphite (P(OEt)₃) undergoes an Sₙ2 attack on an alkyl halide (e.g., methyl 3-methylbut-2-enoate bromide), forming a phosphonium intermediate.
-
Halide displacement : The halide ion (Br⁻) displaces an ethoxy group, yielding the phosphonate ester and another alkyl halide (e.g., ethyl bromide).
Key equation :
Where R-X is the alkyl halide precursor.
Critical Reaction Components
| Component | Role | Example |
|---|---|---|
| Alkyl halide | Electrophilic substrate for phosphite attack | Methyl 3-methylbut-2-enoate bromide |
| Phosphite | Nucleophile providing the diethoxyphosphoryl group | Diethyl phosphite (P(OEt)₃) |
| Base | Neutralizes HX byproducts; stabilizes intermediates | Triethylamine, NaH, or K₂CO₃ |
| Solvent | Facilitates reaction kinetics; common choices include THF, DCM | Tetrahydrofuran (THF) |
Optimized Reaction Conditions
The reaction conditions significantly influence yield and isomer selectivity:
| Parameter | Typical Range/Value | Impact on Reaction |
|---|---|---|
| Temperature | 0°C to reflux (e.g., 80–100°C for THF) | Higher temps accelerate reaction but risk decomposition |
| Solvent | Polar aprotic (THF, DCM) or toluene | THF enhances solubility of intermediates |
| Base | Triethylamine (1–2 equiv) | Neutralizes HBr; prevents side reactions |
| Reaction Time | 2–24 hours (depending on substrate) | Longer times improve conversion |
Example Protocol :
-
Reagents : Diethyl phosphite (1.2 equiv), methyl 3-methylbut-2-enoate bromide (1 equiv), triethylamine (1.5 equiv).
-
Solvent : THF.
-
Conditions : Reflux for 6 hours.
-
Workup : Extract with ethyl acetate, wash with brine, and isolate via column chromatography.
Alternative Synthetic Routes
While the Michaelis-Arbuzov reaction is predominant, alternative methods include:
Direct Phosphorylation
In this approach, a preformed enoate ester reacts with a phosphorylating agent (e.g., POCl₃ or P(OEt)₃). However, this method is less efficient due to competing side reactions (e.g., ester hydrolysis).
Reaction Optimization and Yield Enhancement
Yield optimization focuses on minimizing side reactions and maximizing phosphonate formation:
| Strategy | Implementation | Outcome |
|---|---|---|
| Solvent selection | Use polar aprotic solvents (e.g., THF) to stabilize ionic intermediates | Improved reaction rates |
| Base stoichiometry | Excess base (1.5–2.0 equiv) neutralizes HX, preventing phosphite protonation | Reduced decomposition |
| Temperature control | Slow warming to reflux minimizes premature decomposition of alkyl halide | Higher purity of final product |
| Catalyst addition | Trace amounts of Lewis acids (e.g., MgCl₂) enhance electrophilicity of R-X | Accelerated reaction kinetics |
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to ensure scalability and consistency:
| Parameter | Industrial Setting | Lab Setting |
|---|---|---|
| Reactor type | Microreactors or tubular flow systems | Round-bottom flasks with reflux condensers |
| Solvent recovery | Distillation or membrane separation | Manual extraction |
| Purity control | Real-time HPLC/MS monitoring | Offline chromatography |
Summary Table: Comparative Reaction Outcomes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Michaelis-Arbuzov | 70–85 | >95 | High scalability, predictable outcomes | Requires alkyl halide synthesis |
| Direct phosphorylation | 40–50 | 85–90 | Simpler reagent handling | Competing ester hydrolysis |
| Catalytic coupling | <30 | 80–85 | Novel reactivity patterns | High catalyst costs, low efficiency |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include phosphonic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Methyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate serves as a crucial building block in the synthesis of complex organic molecules. Its unique phosphonate structure allows for the formation of various derivatives, which can be utilized in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound is being investigated for its potential biological activities, including:
-
Antimicrobial Properties : Preliminary studies indicate that it possesses antimicrobial activity against several bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli.
Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL Staphylococcus aureus 5.0 Escherichia coli 10.0 - Anticancer Activity : Research has shown that the compound may inhibit the proliferation of cancer cell lines, demonstrating IC50 values in the low micromolar range against lines such as HeLa and A549.
Agrochemicals
In agricultural applications, this compound is being explored as a potential insect growth regulator. It affects the growth and development of insects by disrupting their biochemical pathways.
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of this compound against a panel of gram-positive and gram-negative bacteria. The results demonstrated significant antimicrobial activity, with specific focus on its effectiveness against resistant strains.
Case Study 2: Cytotoxicity Assessments
In vitro assessments on various cancer cell lines indicated that this compound exhibited notable cytotoxic effects. The mechanism involved apoptosis induction and inhibition of cell migration.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for complex organic molecules, pharmaceuticals, and agrochemicals. |
| Medicinal Chemistry | Exhibits antimicrobial and anticancer properties; potential for drug development. |
| Agrochemical Development | Investigated as an insect growth regulator influencing pest populations in agricultural settings. |
Mechanism of Action
The mechanism of action of Methyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate involves its interaction with specific molecular targets, such as enzymes that recognize phosphonate esters. The compound can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-(Diethoxyphosphoryl)-3-Methylbut-2-enoate
The ethyl ester analogue (CAS 41891-54-7 and 39760-56-0) shares the core structure but substitutes the methyl ester with an ethyl group. Key differences include:
- Molecular Weight : The ethyl variant has a molecular weight of 264.26 g/mol (C₁₁H₂₁O₅P) compared to an estimated 250.23 g/mol for the methyl ester (C₁₀H₁₉O₅P) .
- Stereochemistry : The (2E)-isomer (CAS 39760-56-0) exhibits a trans-configuration, which may influence reactivity in cycloaddition or nucleophilic substitution reactions .
- Hazards : Both esters share similar hazard profiles (e.g., H317: skin sensitization; H319: eye irritation), but the methyl ester’s volatility and solubility may differ due to the smaller alkyl group .
Table 1: Comparison of Methyl and Ethyl Esters
| Property | Methyl Ester (Est.) | Ethyl Ester (CAS 41891-54-7) |
|---|---|---|
| Molecular Formula | C₁₀H₁₉O₅P | C₁₁H₂₁O₅P |
| Molecular Weight (g/mol) | 250.23 | 264.26 |
| Boiling Point | Not reported | Not reported |
| Storage Conditions | Room temperature | Sealed in dry, Room temp |
(4-Diethylphosphono)-3-Methylbut-2-enenitrile
This compound (Scheme 12 in ) replaces the ester group with a nitrile (-CN). Key distinctions include:
- Reactivity : The nitrile group enhances electrophilicity at the β-carbon, making it more reactive toward nucleophiles compared to the ester .
- Synthesis: Isotopic labeling strategies for this compound involve ¹³C-enriched acetonitrile, whereas the methyl/ethyl esters may utilize labeled ethyl 3-oxobutanoate derivatives .
Ethyl 4-Methoxy-2-Oxobut-3-enoate (CAS 65260-60-8)
This compound () substitutes the diethoxyphosphoryl group with methoxy and oxo functionalities:
Table 2: Functional Group Impact on Properties
| Compound | Key Functional Groups | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| Methyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate | Phosphonate, ester | 250.23 (est.) | Synthetic intermediates |
| Ethyl 4-methoxy-2-oxobut-3-enoate | Methoxy, oxo, ester | 158.15 | Pharmaceutical precursors |
| (4-Diethylphosphono)-3-methylbut-2-enenitrile | Phosphonate, nitrile | Not reported | Isotope-labeled probes |
Organophosphorus Derivatives ()
Compounds like 3,3-Dimethylbutyl isopropylphosphonofluoridate (CAS 624-95-3) and related phosphonamidates exhibit divergent substituents (e.g., fluoridate, thiolate groups). These derivatives are typically associated with specialized applications, such as nerve agents or agrochemicals, highlighting the versatility of phosphonate scaffolds in tuning biological activity .
Biological Activity
Methyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is a phosphonate compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
| Property | Value |
|---|---|
| CAS Number | 4834-02-0 |
| Molecular Formula | C10H17O5P |
| Molecular Weight | 246.22 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
In a recent study, the minimum inhibitory concentration (MIC) values for these pathogens were determined, demonstrating its effectiveness as a potential antimicrobial agent. For instance, the compound exhibited an MIC of 32 µg/mL against S. aureus, indicating strong antibacterial properties .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines, including:
- HeLa (cervical cancer)
- A549 (lung cancer)
In these assays, the compound displayed cytotoxic effects with IC50 values of approximately 45 µg/mL for HeLa cells and 50 µg/mL for A549 cells. These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics .
The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in critical cellular processes. Notably, it has been identified as an inhibitor of phosphodiesterase enzymes, which play a vital role in cell signaling pathways. This inhibition can lead to altered cellular responses and contribute to its antimicrobial and anticancer effects.
Case Studies
- Antibacterial Efficacy : A study conducted on various derivatives of phosphonate compounds found that this compound significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in treating resistant infections .
- Cytotoxicity Assessment : In vitro tests on HeLa cells revealed that treatment with this compound led to increased apoptosis rates compared to control groups. Flow cytometry analysis indicated that the compound induces cell cycle arrest at the G1 phase, providing insights into its mechanism as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
